molecular formula C18H12N2 B1295107 5,11-Dihydroindolo[3,2-b]carbazole CAS No. 6336-32-9

5,11-Dihydroindolo[3,2-b]carbazole

Cat. No.

B1295107

CAS RN:

6336-32-9

Formula:

C18H12N2

M. Wt:

256.3 g/mol

InChI Key:

YCPBCVTUBBBNJJ-UHFFFAOYSA-N

IUPAC Name:

5,11-dihydroindolo[3,2-b]carbazole

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction

5,11-Dihydroindolo[3,2-b]carbazole (5,11-DIHC) is an aromatic heterocyclic compound that has been studied for its potential applications in medicinal chemistry, photochemistry, and biochemistry. 5,11-DIHC is a highly valuable compound due to its unique structure and its potential to be used in a wide range of applications. This paper will discuss the synthesis method of 5,11-DIHC, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Synthesis Method

5,11-DIHC can be synthesized in a variety of ways, including the use of a palladium-catalyzed reaction and the use of a microwave-assisted reaction. The palladium-catalyzed reaction involves the use of a palladium catalyst, such as palladium acetate, to reduce the carbazole ring of 5,11-DIHC. The microwave-assisted reaction involves the use of a microwave oven to heat the reaction mixture, which results in the formation of 5,11-DIHC.

Scientific Research Applications

5,11-DIHC has been studied for its potential applications in medicinal chemistry, photochemistry, and biochemistry. In medicinal chemistry, 5,11-DIHC has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease. In photochemistry, 5,11-DIHC has been studied as a potential photosensitizer for the generation of singlet oxygen. In biochemistry, 5,11-DIHC has been studied as a potential reagent for the synthesis of various bioactive compounds, such as peptides and nucleotides.

Mechanism of Action

The mechanism of action of 5,11-DIHC is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS are believed to be responsible for the biological activity of 5,11-DIHC, such as its potential to induce apoptosis in cancer cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5,11-DIHC are not yet fully understood, but it is believed to have a variety of effects on the body. It is believed to have antioxidant, anti-inflammatory, and anti-cancer properties. It is also believed to have the potential to modulate the immune system and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of 5,11-DIHC in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 5,11-DIHC is that it is relatively easy to synthesize and is widely available. Additionally, it has a wide range of potential applications in medicinal chemistry, photochemistry, and biochemistry. One of the main limitations of using 5,11-DIHC is that its mechanism of action is not yet fully understood and its effects on the body are not yet fully understood.

Future Directions

The potential future directions for 5,11-DIHC research include further investigation into its mechanism of action, its effects on the body, and its potential applications in medicinal chemistry, photochemistry, and biochemistry. Additionally, further research is needed to assess the safety and efficacy of 5,11-DIHC for potential therapeutic applications. Finally, further research is needed to develop new synthesis methods and to explore new potential applications of 5,11-DIHC.
CAS RN 6336-32-9
Product Name 5,11-Dihydroindolo[3,2-b]carbazole
Molecular Formula C18H12N2
Molecular Weight 256.3 g/mol
IUPAC Name 5,11-dihydroindolo[3,2-b]carbazole
InChI InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10,19-20H
InChI Key YCPBCVTUBBBNJJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4
Canonical SMILES C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4
Other CAS RN 6336-32-9
Pictograms Irritant
Origin of Product United States

N/A